5-Butyl-2,3-dimethylpyrazine

Description

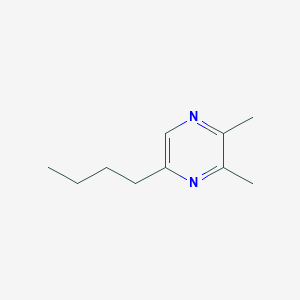

Structure

3D Structure

Properties

CAS No. |

15834-78-3 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

5-butan-2-yl-2,3-dimethylpyrazine |

InChI |

InChI=1S/C10H16N2/c1-5-7(2)10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3 |

InChI Key |

ZTPIKPFNCVSISS-UHFFFAOYSA-N |

SMILES |

CCCCC1=CN=C(C(=N1)C)C |

Canonical SMILES |

CCC(C)C1=CN=C(C(=N1)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Butyl-2,3-dimethylpyrazine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Butyl-2,3-dimethylpyrazine, a heterocyclic aromatic compound with emerging interest in various scientific fields. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and spectral analysis of this pyrazine derivative, offering insights grounded in established scientific principles.

Introduction: The Significance of Alkylpyrazines

Pyrazine and its alkylated derivatives are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in nature and industry.[1] They are well-known as key aroma and flavor components in a variety of foods and beverages, often formed during Maillard reactions and fermentation processes.[2] Beyond their sensory contributions, the pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[3] The structural and electronic properties of the pyrazine ring, including its ability to participate in hydrogen bonding and metal coordination, make it a versatile building block in the design of novel therapeutic agents.[4] this compound, with its specific substitution pattern, presents a unique profile of chemical and physical properties that warrant detailed investigation for potential applications in drug discovery and materials science.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂ | [5] |

| Molecular Weight | 164.25 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 15834-78-3 | [5] |

| Boiling Point | 231.41 °C (estimated) | [3] |

| Flash Point | 86.60 °C (188.00 °F) (estimated) | [3] |

| Solubility | Soluble in alcohol. Water solubility: 160.9 mg/L @ 25 °C (estimated). | [3] |

| logP (o/w) | 2.695 (estimated) | [3] |

Synthesis of this compound

The synthesis of alkylpyrazines can be achieved through various organic reactions. A common and effective method for introducing an alkyl group, such as a butyl chain, onto the pyrazine ring is through a nucleophilic substitution reaction utilizing an organolithium reagent.

Conceptual Synthesis Workflow

The synthesis of this compound can be conceptually approached by the reaction of 2,3-dimethylpyrazine with n-butyllithium. This organolithium reagent acts as a strong nucleophile, attacking the electron-deficient pyrazine ring. The subsequent quenching of the reaction intermediate yields the desired product.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Organolithium Reagent

The following protocol outlines a plausible method for the laboratory-scale synthesis of this compound. Note: This is a generalized procedure and should be performed by trained chemists with appropriate safety precautions, as n-butyllithium is a pyrophoric reagent.

Materials:

-

2,3-Dimethylpyrazine

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve 2,3-dimethylpyrazine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of n-Butyllithium: Slowly add a solution of n-butyllithium in hexanes to the cooled pyrazine solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at -78 °C during the addition.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours.

-

Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the reaction while maintaining a low temperature.

-

Workup: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Spectroscopic and Chromatographic Analysis

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of organic compounds. The mass spectrum of this compound provides key information for its identification.

Table 2: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 164 | Molecular ion (M⁺) |

| 149 | Loss of a methyl group (-CH₃) |

| 121 | Loss of a propyl group (-C₃H₇) |

| 107 | Loss of a butyl group (-C₄H₉) |

The fragmentation pattern is consistent with the structure of an alkyl-substituted pyrazine.[6] The loss of the butyl side chain and its fragments are characteristic.[7]

Caption: Proposed mass spectral fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

-

Aromatic Proton: A singlet in the aromatic region (δ 8.0-8.5 ppm) corresponding to the proton on the pyrazine ring.

-

Butyl Group Protons:

-

A triplet corresponding to the -CH₂- group adjacent to the pyrazine ring.

-

Multiplets for the two internal -CH₂- groups of the butyl chain.

-

A triplet for the terminal -CH₃ group of the butyl chain.

-

-

Methyl Group Protons: Two singlets for the two methyl groups attached to the pyrazine ring, likely with slightly different chemical shifts.

Predicted ¹³C NMR Spectral Data:

-

Aromatic Carbons: Signals in the downfield region (δ 140-160 ppm) for the carbon atoms of the pyrazine ring.

-

Alkyl Carbons: Signals in the upfield region (δ 10-40 ppm) for the carbons of the butyl and methyl groups.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by:

-

C-H stretching vibrations: For the aromatic and aliphatic C-H bonds, typically in the 2850-3100 cm⁻¹ region.

-

C=N and C=C stretching vibrations: Characteristic of the pyrazine ring, in the 1400-1600 cm⁻¹ region.

-

C-H bending vibrations: For the alkyl groups, in the 1350-1470 cm⁻¹ region.

Reactivity and Stability

The pyrazine ring is an electron-deficient aromatic system, which influences its reactivity.[8] It is generally stable to oxidizing agents.[8] The alkyl substituents can undergo reactions typical of aliphatic hydrocarbons. The thermal stability of pyrazine derivatives is generally high.[9]

Potential Applications in Drug Development and Research

Alkylpyrazines and their derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] These activities include antimicrobial, anticancer, and anti-inflammatory properties.[1][10] The specific biological profile of this compound is an area for further investigation. Its lipophilic butyl group may influence its pharmacokinetic properties, such as membrane permeability and protein binding.

Safety and Handling

Detailed toxicological data for this compound is not extensively documented.[3] As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

This compound is a fascinating molecule with a combination of aromatic and aliphatic features. This guide has provided a foundational understanding of its chemical properties, a plausible synthetic route, and an overview of its analytical characterization. Further research into its biological activities is warranted to fully explore its potential in drug development and other scientific applications.

References

-

FooDB. (2020, February 24). Showing Compound 5-Ethyl-2,3-dimethylpyrazine (FDB000923). Retrieved from [Link]

- Mucha, S., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D−A−D Series Compounds. Materials (Basel, Switzerland), 11(10), 2063.

- Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7109.

-

The Good Scents Company. (n.d.). 2,3-dimethyl-5-isobutyl pyrazine. Retrieved from [Link]

-

ResearchGate. (2018). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Zhang, L., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2895-2899.

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5-butyl-2,3-dimethyl pyrazine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5-sec-butyl-2,3-dimethyl pyrazine. Retrieved from [Link]

-

HMDB. (2012, September 11). Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). Retrieved from [Link]

- Gilman, H., et al. (1941). The Preparation of n-Butyllithium. Journal of the American Chemical Society, 63(9), 2479–2482.

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Scite.ai. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

-

MDPI. (2023, June 21). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 5-イソブチル-2,3-ジメチルピラジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-sec-butyl-2,3-dimethyl pyrazine, 32263-00-6 [thegoodscentscompany.com]

- 3. 5-butyl-2,3-dimethyl pyrazine, 15834-78-3 [thegoodscentscompany.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound | C10H16N2 | CID 519182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 5-Ethyl-2,3-dimethylpyrazine | C8H12N2 | CID 27460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound 5-Ethyl-2,3-dimethylpyrazine (FDB000923) - FooDB [foodb.ca]

- 10. researchgate.net [researchgate.net]

5-Butyl-2,3-dimethylpyrazine CAS number 15834-78-3

An In-depth Technical Guide to 5-Butyl-2,3-dimethylpyrazine (CAS: 15834-78-3)

Foreword

Prepared for researchers, chemists, and professionals in the fields of flavor science and drug development, this guide offers a comprehensive technical overview of this compound. As a senior application scientist, my objective is to move beyond a simple recitation of facts. This document is structured to provide a deep, mechanistic understanding of the compound's synthesis, characterization, and application, grounded in established scientific principles. The protocols and data presented herein are designed to be self-validating, offering a robust framework for practical laboratory work and advanced research.

Compound Identity and Significance

This compound, identified by the CAS number 15834-78-3, is an alkylpyrazine, a class of heterocyclic aromatic compounds known for their significant sensory impact.[1] These molecules are key contributors to the flavors and aromas of many cooked, roasted, and fermented foods.[2] this compound, with its specific substitution pattern, possesses unique organoleptic properties that make it a subject of interest for the flavor and fragrance industry.[3][4] Understanding its chemical and physical characteristics is fundamental to harnessing its potential in commercial applications and scientific research.

Core Identification:

-

IUPAC Name: this compound[5]

-

CAS Registry Number: 15834-78-3[6]

-

Molecular Formula: C₁₀H₁₆N₂[7]

-

Synonyms: 2,3-Dimethyl-5-butylpyrazine[7]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various matrices, its volatility, and its solubility—critical factors for both synthesis and application. The data below has been aggregated from various chemical databases.

| Property | Value | Source |

| Boiling Point | 226.0 to 227.0 °C (at 760 mm Hg) | [3] |

| 231.4 ± 35.0 °C (Predicted) | [8] | |

| Density | 0.942 ± 0.06 g/cm³ (Predicted) | [8] |

| Flash Point | 85.0 °C (185.0 °F) (Tagliabue Closed Cup) | [3] |

| Water Solubility | 160.9 mg/L at 25 °C (Estimated) | [4] |

| logP (Octanol/Water Partition Coeff.) | 2.695 (Estimated) | [4] |

| Vapor Pressure | 0.119 mmHg at 25 °C (Estimated) | [3] |

| Appearance | Liquid | [9] |

Synthesis Pathways and Methodologies

The synthesis of substituted pyrazines is a cornerstone of flavor chemistry. While numerous methods exist for the formation of the pyrazine ring, the alkylation of a pre-existing pyrazine core is a common and direct strategy for producing compounds like this compound.

Conceptual Synthesis: Grignard-type Alkylation

A plausible and efficient laboratory-scale synthesis involves the reaction of a halogenated pyrazine intermediate with an organometallic reagent, such as a Grignard reagent or an organozinc compound. This approach provides a high degree of regioselectivity. For instance, the synthesis could proceed from a triflate derivative of 2,3-dimethylpyrazine, which is then coupled with a butyl organometallic reagent.[10]

Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Grignard Coupling

This protocol is a representative procedure based on established organometallic coupling reactions with heterocyclic compounds.

-

Reactor Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of inert gas (Nitrogen or Argon) and allowed to cool to room temperature.

-

Reagent Charging: The flask is charged with 2,3-dimethyl-5-bromopyrazine (1 equivalent) dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Grignard Reagent Addition: n-Butylmagnesium bromide (1.1 equivalents, 2.0 M solution in THF) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Causality Insight: The low temperature is critical to prevent side reactions and ensure selective substitution at the C-5 position. The inert atmosphere prevents the highly reactive Grignard reagent from being quenched by atmospheric oxygen or moisture.

-

-

Reaction: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Trustworthiness Check: A successful quench will neutralize the excess Grignard reagent and protonate the intermediate magnesium salt, facilitating the separation of the organic product.

-

-

Extraction: The aqueous layer is separated, and the organic layer is washed with brine. The aqueous layer is then back-extracted twice with ethyl acetate. The organic layers are combined.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach, primarily involving chromatography and spectroscopy, is standard practice.

Analytical Workflow

Caption: Standard analytical workflow for the characterization of a volatile organic compound.

Key Analytical Techniques

-

Gas Chromatography (GC): GC is the primary method for assessing purity and for separation prior to mass spectrometry. The retention index (RI) is a key identifier.[11][12]

-

Mass Spectrometry (MS): Electron Ionization (EI) MS provides a characteristic fragmentation pattern that serves as a molecular fingerprint. The NIST WebBook provides a reference mass spectrum for this compound.[7]

-

Molecular Ion (M+): m/z = 164

-

Key Fragments: The spectrum would show characteristic losses of alkyl fragments from the butyl chain.

-

Predicted Analytical Data Summary

| Technique | Parameter | Expected Result |

| GC-MS | Molecular Ion (m/z) | 164 (corresponding to C₁₀H₁₆N₂) |

| Key Fragments (m/z) | 149 ([M-CH₃]⁺), 121 ([M-C₃H₇]⁺), 107 | |

| ¹H NMR | Pyrazine Proton (1H, s) | ~8.2-8.4 ppm |

| (in CDCl₃) | Butyl -CH₂- (2H, t) | ~2.7-2.9 ppm |

| Methyl Protons (6H, two s) | ~2.4-2.6 ppm | |

| Butyl -(CH₂)₂- (4H, m) | ~1.3-1.8 ppm | |

| Butyl -CH₃ (3H, t) | ~0.9-1.0 ppm | |

| ¹³C NMR | Pyrazine C=N Carbons | ~145-155 ppm |

| (in CDCl₃) | Pyrazine C-H Carbon | ~135-140 ppm |

| Methyl Carbons | ~20-22 ppm | |

| Butyl Carbons | ~14, 23, 32, 36 ppm |

Protocol: GC-MS Analysis for Purity and Identity Confirmation

-

Sample Preparation: Prepare a 100 ppm solution of the purified product in dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.

-

GC Conditions:

-

Column: DB-5ms or equivalent non-polar column (30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Injector: Split/splitless, 250 °C, split ratio 50:1.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

-

Causality Insight: This temperature program ensures good separation of the analyte from any residual solvent or potential byproducts while maintaining sharp peak shapes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis:

-

Confirm the retention time of the major peak.

-

Integrate the peak area to determine purity (e.g., >98%).

-

Compare the acquired mass spectrum with a reference library (e.g., NIST) to confirm the identity. The molecular ion at m/z 164 and the fragmentation pattern should match the standard.[7]

-

Applications in Flavor Science

Alkylpyrazines are potent aroma compounds, often with very low odor thresholds. They are typically associated with "roasted," "nutty," "cocoa," and "earthy" notes.[16][17] While this compound is commercially available, its specific organoleptic profile is described as having marine, burnt, and roasted characteristics.[3]

The application of pyrazines in flavor creation is a matter of precision. They are used in trace amounts to add authenticity and complexity to a wide range of savory and sweet flavors, including:

-

Roasted meats and coffee

-

Chocolate and cocoa powders

-

Nuts and baked goods[18]

It is important to note that some suppliers indicate the compound is for research use only and not for direct use in flavors or fragrances, which may relate to regulatory status or the need for further toxicological data for such applications.[4]

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The information below is a synthesis of available Safety Data Sheet (SDS) information.[9][19][20]

-

GHS Hazard Classification: While some sources report no GHS classification, related pyrazines and aggregated data suggest potential hazards. For instance, some reports for the sec-butyl isomer indicate it can be toxic if swallowed and cause serious eye irritation.[21] As a precaution, it should be handled as a potentially hazardous substance.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids.[9]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity with significant potential in flavor science and as a building block in organic synthesis. Its properties are characteristic of alkylpyrazines, and its synthesis and analysis can be achieved through standard, robust laboratory procedures. A thorough understanding of its physicochemical properties, coupled with rigorous analytical characterization and adherence to safety protocols, enables researchers and developers to effectively utilize this compound in their respective fields.

References

-

Cheméo. (n.d.). Pyrazine, 5-butyl-2,3-dimethyl- (CAS 15834-78-3). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5-sec-butyl-2,3-dimethyl pyrazine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine, 5-butyl-2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). CAS Numbers: Starting with 9001-00-7 to 20664-46-4. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5-butyl-2,3-dimethyl pyrazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520567, 5-Sec-butyl-2,3-dimethylpyrazine, 98%. Retrieved from [Link]

-

Scent Journer. (n.d.). The Chemistry of Pyrazines: Adding Nutty and Green Notes to Perfumes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine, 5-butyl-2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Gas Chromatography data for Pyrazine, 5-butyl-2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Normal alkane RI, non-polar column, temperature ramp data for Pyrazine, 5-butyl-2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1968). Volume 33, Issue 4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27460, 5-Ethyl-2,3-dimethylpyrazine. Retrieved from [Link]

-

American Society for Microbiology. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. Retrieved from [Link]

-

ACS Publications. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

FooDB. (2020, February 24). Showing Compound 5-Ethyl-2,3-dimethylpyrazine (FDB000923). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519182, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5287834, (1S)-1,2,3,4-Tetrahydro-benzo(C)phenanthrene-2,3,4-triol. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ResearchGate. (2020, October 9). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved from [Link]

-

Perfumer & Flavorist. (2021, February 1). Flavor Bites: 2,5-Dimethylpyrazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dimethylpyrazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. Showing Compound 5-Ethyl-2,3-dimethylpyrazine (FDB000923) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. 5-sec-butyl-2,3-dimethyl pyrazine, 32263-00-6 [thegoodscentscompany.com]

- 4. 5-butyl-2,3-dimethyl pyrazine, 15834-78-3 [thegoodscentscompany.com]

- 5. This compound | C10H16N2 | CID 519182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrazine, 5-butyl-2,3-dimethyl- [webbook.nist.gov]

- 7. Pyrazine, 5-butyl-2,3-dimethyl- [webbook.nist.gov]

- 8. 2,3-Dimethyl-5-isobutylpyrazine CAS#: 15834-78-3 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. 2,3-Dimethyl-5-isobutylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 11. Pyrazine, 5-butyl-2,3-dimethyl- [webbook.nist.gov]

- 12. Pyrazine, 5-butyl-2,3-dimethyl- [webbook.nist.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. spectrabase.com [spectrabase.com]

- 16. scentjourner.com [scentjourner.com]

- 17. perfumerflavorist.com [perfumerflavorist.com]

- 18. 2,5-dimethyl pyrazine, 123-32-0 [thegoodscentscompany.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. fishersci.com [fishersci.com]

- 21. 5-Sec-butyl-2,3-dimethylpyrazine, 98% | C10H16N2 | CID 520567 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-5-butylpyrazine

Abstract

This technical guide provides a comprehensive overview of a viable and scientifically robust synthetic pathway for 2,3-dimethyl-5-butylpyrazine, a significant flavor and aroma compound. The guide is intended for an audience of researchers, scientists, and professionals in the fields of organic synthesis, and flavor and fragrance chemistry. We will delve into the strategic selection of precursors, detailed reaction mechanisms, and step-by-step experimental protocols. The synthesis is approached as a self-validating system, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of 2,3-Dimethyl-5-butylpyrazine

Alkylpyrazines are a class of heterocyclic aromatic compounds that are pivotal in the flavor and fragrance industry. Their characteristic nutty, roasted, and earthy aromas contribute significantly to the sensory profiles of a vast array of food products, including coffee, cocoa, and baked goods. 2,3-Dimethyl-5-butylpyrazine, with its unique combination of alkyl substituents, possesses a distinct flavor profile that makes it a valuable target for synthesis. Its controlled and efficient production is of considerable interest for applications in food science and consumer products.

This guide will focus on a logical and efficient chemical synthesis route, moving from readily available starting materials to the final product. We will explore a two-part strategy: the synthesis of the key intermediate, 1,2-diaminohexane, followed by its condensation with 2,3-butanedione and subsequent aromatization.

Strategic Synthesis Pathway: A Two-Stage Approach

The synthesis of the asymmetrically substituted 2,3-dimethyl-5-butylpyrazine is most effectively achieved through the condensation of an appropriate 1,2-diamine with an α-dicarbonyl compound. This approach offers a high degree of control over the final substitution pattern.

Our strategy is as follows:

-

Part 1: Synthesis of the Key Precursor: 1,2-Diaminohexane. The butyl side chain of our target molecule necessitates the use of 1,2-diaminohexane. We will detail a modern and efficient method for its preparation from 1-hexene.

-

Part 2: Assembly of the Pyrazine Ring. This stage involves the condensation of the synthesized 1,2-diaminohexane with 2,3-butanedione to form a dihydropyrazine intermediate, which is then oxidized to the final aromatic pyrazine.

Caption: Overall two-stage synthesis strategy for 2,3-dimethyl-5-butylpyrazine.

Part 1: Synthesis of 1,2-Diaminohexane

A robust method for the synthesis of 1,2-diamines from alkenes is the Sharpless asymmetric aminohydroxylation, which introduces an amino and a hydroxyl group across the double bond in a stereospecific syn addition.[1][2] This is followed by conversion of the hydroxyl group to a second amino group.

Mechanism of Sharpless Aminohydroxylation

The reaction proceeds via an osmium-catalyzed process. An imido-osmium species, generated in situ, undergoes a [3+2] cycloaddition with the alkene to form an osmaazaglycolate intermediate. This intermediate is then hydrolyzed to yield the vicinal amino alcohol. The use of chiral ligands derived from cinchona alkaloids can render this reaction highly enantioselective.[1]

Experimental Protocol: Synthesis of 1,2-Diaminohexane from 1-Hexene

This protocol is adapted from the principles of the Sharpless aminohydroxylation and standard functional group transformations.

Step 1: Aminohydroxylation of 1-Hexene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-hexene (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Reagent Addition: Add N-bromoacetamide (1.1 eq) as the nitrogen source, followed by potassium osmate (VI) dihydrate (0.02 eq) as the catalyst. If enantioselectivity is desired, a chiral ligand such as (DHQ)2PHAL or (DHQD)2PHAL (0.05 eq) can be added.

-

Reaction Conditions: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding sodium sulfite. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-amino-1-hexanol.

Step 2: Conversion of 2-Amino-1-hexanol to 1,2-Diaminohexane

-

Mesylation: Dissolve the crude 2-amino-1-hexanol (1.0 eq) in dichloromethane and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Azide Substitution: After completion of the mesylation, the reaction mixture is concentrated. The crude mesylate is then dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added. The mixture is heated to 80-90 °C for 12-18 hours.

-

Reduction: After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed, dried, and concentrated. The crude azido-amine is then dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).

-

Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield crude 1,2-diaminohexane. Purification can be achieved by distillation under reduced pressure.

Caption: Workflow for the synthesis of 1,2-diaminohexane from 1-hexene.

Part 2: Pyrazine Ring Formation

The final stage of the synthesis involves the construction of the pyrazine ring through the condensation of 1,2-diaminohexane with 2,3-butanedione, followed by an oxidation step.

Mechanism of Pyrazine Formation

The reaction proceeds through the initial formation of a dihydropyrazine intermediate. The two amino groups of the 1,2-diamine react with the two carbonyl groups of the α-dicarbonyl compound in a double condensation reaction, eliminating two molecules of water. The resulting dihydropyrazine is then oxidized to the aromatic pyrazine.

Experimental Protocol: Synthesis of 2,3-Dimethyl-5-butylpyrazine

This protocol is adapted from a known procedure for the synthesis of 2,3-dimethylpyrazine.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a stirrer, and a thermometer, add 1,2-diaminohexane (1.0 eq) and 95% ethanol.

-

Cooling and Addition: Cool the mixture to 0 °C with stirring. Prepare a solution of 2,3-butanedione (1.0 eq) in 95% ethanol and add it dropwise to the cooled diamine solution.

-

Condensation: After the addition is complete, heat the mixture to reflux for 30 minutes to form the 2,3-dimethyl-5-butyl-5,6-dihydropyrazine intermediate.

-

Oxidation: After a slight cooling, add potassium hydroxide (a catalytic amount) and a suitable oxidizing agent, such as a metal oxide (e.g., manganese dioxide) or by bubbling air through the reaction mixture. Reflux the mixture with stirring for an additional 12-18 hours.

-

Workup and Purification: After cooling, filter to remove the catalyst. The ethanol is removed by distillation. The residue is extracted with diethyl ether. The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Sources

The Elusive Aroma: A Technical Guide to the Natural Occurrence of 5-Butyl-2,3-dimethylpyrazine in Food

This guide provides an in-depth technical exploration of 5-Butyl-2,3-dimethylpyrazine, a lesser-known yet potentially significant contributor to the flavor profiles of various foods. While direct research on this specific pyrazine is limited, this document synthesizes the extensive knowledge of alkylpyrazines to offer a comprehensive understanding of its likely natural occurrence, formation pathways, and analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their understanding of flavor chemistry and analysis.

Introduction to Alkylpyrazines: The Scents of Roasting and Fermentation

Alkylpyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are paramount to the desirable aromas of a vast array of cooked and fermented foods.[1] Their characteristic scents are often described as nutty, roasted, earthy, and cocoa-like.[2][3] These potent aroma compounds are formed through two primary pathways: the Maillard reaction during thermal processing and microbial biosynthesis during fermentation.[1][4] While much of the research has focused on smaller alkylpyrazines such as 2,5-dimethylpyrazine and trimethylpyrazine, the principles of their formation and analysis are largely applicable to their larger, less-studied counterparts like this compound.

Physicochemical Properties of this compound

Understanding the basic physicochemical properties of this compound is fundamental to developing effective analytical strategies and comprehending its behavior in food matrices.

| Property | Value | Source |

| Molecular Formula | C10H16N2 | [5] |

| Molecular Weight | 164.25 g/mol | [5] |

| Boiling Point | 226.00 to 227.00 °C @ 760.00 mm Hg (for 5-sec-butyl-2,3-dimethylpyrazine) | [6] |

| Solubility in Water | 160.9 mg/L @ 25 °C (estimated) | [7] |

| LogP (o/w) | 2.511 (estimated for 5-sec-butyl-2,3-dimethylpyrazine) | [6] |

Note: Experimental data for this compound is scarce. Some data for the isomeric 5-sec-butyl-2,3-dimethylpyrazine is provided for reference.

Natural Occurrence and Sensory Profile

While specific food sources of this compound are not well-documented in scientific literature, it is noted to be "found in nature".[7] Based on the known occurrences of other alkylpyrazines, it is plausible that this compound is present in trace amounts in foods that undergo significant heating or fermentation. Potential food matrices include:

-

Roasted and Grilled Meats: The high temperatures used in these cooking methods are conducive to the Maillard reaction, a primary source of pyrazines.

-

Fermented Foods: Products such as natto (fermented soybeans) and certain types of cheese are known to contain a variety of alkylpyrazines produced by microorganisms.[8]

-

Roasted Nuts and Cocoa: The roasting process in the production of these goods is a well-known generator of pyrazines, contributing to their characteristic aromas.[9]

The sensory profile of this compound has not been extensively characterized. However, the related compound, 5-sec-butyl-2,3-dimethylpyrazine, is described as having a "marine burnt roasted" odor.[6] Generally, larger alkyl side chains on the pyrazine ring can impart different nuances to the typical nutty and roasted notes, potentially adding more complex, earthy, or even slightly fatty undertones.

Formation Pathways

The formation of this compound in food is most likely governed by the same fundamental mechanisms as other alkylpyrazines: the Maillard reaction and microbial synthesis.

The Maillard Reaction

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures.[10] The formation of alkylpyrazines is a key outcome of this reaction, contributing significantly to the flavor of cooked foods.

A plausible pathway for the formation of this compound via the Maillard reaction would involve the condensation of α-aminocarbonyl intermediates. The butyl group would likely originate from the Strecker degradation of an amino acid with a corresponding side chain, such as leucine or isoleucine, which can form aldehydes that then participate in the pyrazine ring formation.

Caption: Hypothetical Maillard reaction pathway for the formation of this compound.

Microbial Biosynthesis

Certain microorganisms, particularly bacteria of the genus Bacillus, are known to produce a variety of alkylpyrazines during fermentation.[8][11] These bacteria can synthesize pyrazines from amino acids, such as L-threonine, and other metabolic precursors.[4] The enzymatic machinery of these microbes provides an alternative, low-temperature route to pyrazine formation.

The biosynthesis of this compound by microorganisms would likely involve the condensation of precursor molecules derived from amino acid metabolism. For instance, intermediates from the catabolism of branched-chain amino acids could serve as building blocks for the butyl group.

Sources

- 1. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound | C10H16N2 | CID 519182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-sec-butyl-2,3-dimethyl pyrazine, 32263-00-6 [thegoodscentscompany.com]

- 7. 5-butyl-2,3-dimethyl pyrazine, 15834-78-3 [thegoodscentscompany.com]

- 8. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Maillard reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

5-Butyl-2,3-dimethylpyrazine organoleptic properties

An In-depth Technical Guide to the Organoleptic Properties of 5-Butyl-2,3-dimethylpyrazine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted pyrazine of significant interest within the fields of flavor chemistry and sensory science. As a key volatile compound, it is instrumental in defining the characteristic aroma profiles of numerous cooked and roasted foods, including baked goods, coffee, and nuts. This technical guide provides a comprehensive exploration of the organoleptic properties of this compound, detailing its sensory profile, methods for its evaluation, and the analytical techniques required for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this potent aroma compound.

Introduction: The Significance of Alkylpyrazines

Alkylpyrazines are a class of heterocyclic nitrogen-containing compounds that are among the most potent and important aroma constituents in thermally processed foods. Their formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids that occurs upon heating. This compound is a notable member of this family, prized for its unique contribution to nutty, roasted, and savory flavor profiles. Understanding its specific organoleptic characteristics is crucial for food product development, quality control, and the creation of novel flavor systems.

Organoleptic Profile of this compound

The sensory perception of a chemical is a multifaceted phenomenon. For this compound, the profile is dominated by nutty and roasted notes, which can be further nuanced depending on its concentration and the matrix in which it is present.

Qualitative Descriptors: The aroma of this compound is most frequently described as having nutty, cracker-like, and roasted characteristics. Some evaluators also note subtle cocoa or coffee-like undertones at lower concentrations.

Quantitative Sensory Data: The potency of an aroma compound is quantified by its odor threshold, which is the lowest concentration detectable by the human nose. The Odor Activity Value (OAV) is a useful metric derived by dividing the concentration of a compound in a product by its odor threshold; an OAV greater than 1 indicates that the compound contributes to the product's overall aroma.

| Parameter | Value | Medium | Reference |

| Odor Threshold | 10 ppb | Water | |

| Taste Threshold | Not widely reported | - | - |

| Primary Aroma Notes | Nutty, Cracker-like, Roasted | Air/Water | |

| Secondary Aroma Notes | Cocoa, Coffee | Air/Water | |

| CAS Number | 54410-63-4 | - | |

| Molecular Formula | C₁₀H₁₆N₂ | - | |

| Molecular Weight | 164.25 g/mol | - |

Methodologies for Sensory and Chemical Analysis

The evaluation of this compound requires a combination of sophisticated sensory and analytical techniques. The following protocols provide a framework for its comprehensive analysis.

Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of individual aroma-active compounds within a complex mixture.

Principle: A sample extract is injected into a gas chromatograph, which separates the volatile compounds. The effluent from the GC column is split into two paths: one leading to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of each compound as it elutes.

Experimental Protocol for GC-O Analysis:

-

Sample Preparation:

-

For a food matrix, utilize a solvent extraction or a solvent-assisted flavor evaporation (SAFE) technique to isolate the volatile fraction.

-

The goal is to obtain a concentrated extract of the volatile compounds, free from non-volatile matrix components.

-

-

GC Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax) suitable for separating volatile pyrazines.

-

Injection: Inject 1-2 µL of the extract into the GC inlet, typically in splitless mode to maximize sensitivity.

-

Oven Program: A typical temperature program would start at 40°C, hold for 2 minutes, then ramp at 5-10°C/min to 250°C and hold for 5-10 minutes. This program must be optimized for the specific sample matrix.

-

-

Olfactometry:

-

Effluent Splitting: The column effluent is split 1:1 between the mass spectrometer (MS) detector and the heated sniffing port.

-

Humidification: The air supply to the sniffing port should be humidified to prevent the nasal passages of the panelist from drying out.

-

Data Collection: The panelist records the time at which an odor is detected, its duration, and a detailed description of its character using a standardized lexicon.

-

-

Data Analysis:

-

The retention times of the detected odors are matched with the retention times of the peaks from the MS detector.

-

The mass spectrum of the corresponding peak is then used to identify the compound, in this case, this compound.

-

Diagram: GC-O Experimental Workflow

Caption: Workflow for the identification of aroma-active compounds using GC-O.

Chemical Characterization: GC-MS

For unambiguous identification and quantification, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard.

Principle: GC separates the components of a mixture, and the MS detector fragments the individual molecules and separates the fragments based on their mass-to-charge ratio, creating a unique "fingerprint" for each compound.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: As described in the GC-O protocol. For quantitative analysis, an internal standard (e.g., a deuterated pyrazine analog) should be added at a known concentration at the beginning of the extraction process.

-

GC Separation: The same GC conditions as for GC-O can generally be used.

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Detection Mode: For initial identification, a full scan mode (e.g., m/z 40-400) is used to acquire the full mass spectrum.

-

-

Identification and Confirmation:

-

The acquired mass spectrum is compared to a reference spectrum from a library (e.g., NIST, Wiley).

-

The retention index (RI) of the compound is calculated and compared to literature values for confirmation.

-

For ultimate confirmation, the spectrum and retention time should be compared to an authentic chemical standard of this compound run under identical conditions.

-

-

Quantification:

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity.

-

Monitor characteristic ions for both the target analyte (this compound) and the internal standard.

-

Create a calibration curve using standards of known concentrations to calculate the concentration of the analyte in the original sample.

-

Formation Pathway: The Maillard Reaction

The characteristic nutty and roasted notes of this compound are a direct result of its formation during the thermal processing of food.

Mechanism: The formation of alkylpyrazines occurs through the Maillard reaction. A key intermediate in this pathway is the Strecker aldehyde, formed from the degradation of an amino acid. For this compound, the butyl group is typically derived from the amino acid leucine or isoleucine. The pyrazine ring itself is formed from the condensation of two α-aminoketone intermediates.

Diagram: Simplified Pyrazine Formation Pathway

Caption: Simplified pathway for the formation of alkylpyrazines via the Maillard reaction.

Conclusion

This compound is a vital component of the flavor chemist's palette. Its potent nutty and roasted aroma, born from the Maillard reaction, is essential to the sensory experience of many staple foods. A thorough understanding of its organoleptic properties, grounded in robust analytical and sensory methodologies like GC-O and GC-MS, is paramount for effective flavor design, product development, and quality assurance. The protocols and data presented in this guide offer a framework for the scientific investigation and application of this important flavor compound.

References

-

Flavornet. (n.d.). This compound. Retrieved from [Link]

Introduction: The Chemical Ecology and Therapeutic Promise of Alkylpyrazines

An In-depth Technical Guide to the Biological Activity of Alkylpyrazines

Alkylpyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that, despite their relatively simple core structure, exhibit a remarkable diversity of biological functions.[1][2] These molecules are ubiquitous in nature, contributing significantly to the flavor and aroma profiles of numerous foods, including coffee, cocoa, and roasted nuts, where they are formed primarily through Maillard reactions during thermal processing.[3][4][5] Beyond the culinary world, alkylpyrazines serve as critical signaling molecules (pheromones) in the animal kingdom, mediating complex behaviors in insects such as alarm and trail-following.[1][6][7]

The scientific and medical communities have developed a profound interest in alkylpyrazines, driven by the potent and varied pharmacological activities of specific derivatives.[8][9] The most extensively studied of these is 2,3,5,6-tetramethylpyrazine (TMP), also known as ligustrazine, an active alkaloid isolated from the traditional Chinese medicinal herb Ligusticum wallichii (Chuanxiong).[1][10][11] TMP has been a cornerstone of traditional medicine for centuries, used to "invigorate blood circulation," a concept that modern pharmacology has translated into tangible cardiovascular and neuroprotective benefits.[11][12]

This guide provides a comprehensive overview of the biological activities of alkylpyrazines, with a primary focus on the therapeutic mechanisms of tetramethylpyrazine. It is designed for researchers, scientists, and drug development professionals, offering not only a synthesis of the current literature but also practical, field-proven insights into the experimental methodologies used to validate these activities. We will explore the causal biochemistry behind their effects, detail self-validating experimental protocols, and present a forward-looking perspective on the potential of this versatile chemical scaffold in modern drug discovery.

Part 1: The Multifaceted Pharmacology of Tetramethylpyrazine (TMP) / Ligustrazine

Tetramethylpyrazine (TMP) stands out as the most pharmacologically significant alkylpyrazine, possessing the ability to cross the blood-brain barrier and exert effects on multiple organ systems.[11][13] Its therapeutic potential stems from a combination of anti-inflammatory, antioxidant, anti-apoptotic, and vasodilatory properties.[10][11][14]

Neuroprotection: A Shield Against Neurological Insult

TMP has demonstrated significant neuroprotective effects in a wide array of experimental models, positioning it as a promising candidate for treating neurological disorders.[11][13] Its efficacy is attributed to its ability to mitigate cellular damage from insults like ischemia, hypoxia, and neurotoxin exposure.[13][15]

Key Mechanisms of Neuroprotection:

-

Anti-Apoptotic Action: TMP has been shown to inhibit neuronal apoptosis (programmed cell death) by modulating the expression of key regulatory proteins. For instance, in models of spinal cord injury and vascular dementia, TMP treatment leads to the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax and cleaved caspase-3.[16][17][18]

-

Antioxidant Effects: Oxidative stress is a common pathological feature of many neurological diseases. TMP combats this by enhancing the expression of endogenous antioxidant systems. It can activate the Nrf2 pathway, a master regulator of antioxidant responses, leading to increased levels of protective enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLc).[15]

-

Mitochondrial Protection: In a mouse model of acute hypobaric hypoxia, TMP treatment markedly increased ATP levels in the brain, suggesting it helps preserve mitochondrial function under stress.[13]

-

Activation of Pro-Survival Pathways: TMP can activate signaling cascades that promote neuronal survival, such as the PI3K/Akt pathway.[13] Furthermore, it has been shown to activate PGC-1α, a key regulator of mitochondrial biogenesis and antioxidant defense, which may partially contribute to its neuroprotective effects in spinal cord injury.[16] A synthetic derivative, Tetramethylpyrazine Nitrone (TBN), leverages this by robustly activating the PGC-1α/Nrf2 pathway in models of Parkinson's and Alzheimer's disease.[19]

Therapeutic Applications:

-

Cerebral Ischemia and Hypoxia: TMP protects against cerebral ischemia-reperfusion injury and alleviates cognitive impairment and cellular damage induced by hypobaric hypoxia.[12][13]

-

Neurodegenerative Diseases: In rat models of Parkinson's disease induced by MPTP, TMP prevents damage to dopaminergic neurons, improves motor function, and increases dopamine levels.[15] Novel TMP derivatives are also being explored for their ability to clear α-synuclein aggregates and promote neurogenesis.[20]

Cardiovascular Protection

TMP's traditional use for circulatory disorders is well-supported by modern pharmacological studies.[12][17][21] It exerts a protective effect on the cardiovascular system through several mechanisms.[10]

Key Mechanisms of Cardiovascular Protection:

-

Vasodilation: TMP induces vasodilation by modulating ion channels, including inhibiting Ca2+ influx, which relaxes vascular smooth muscle cells.[10] It also stimulates the production of nitric oxide (NO), a potent vasodilator.[10][18]

-

Anti-Platelet Aggregation: Platelet aggregation is a key event in thrombosis. TMP has been shown to inhibit this process, contributing to its anti-thrombotic effects.[10][12][22]

-

Endothelial Protection: The endothelium is critical for vascular health. TMP protects endothelial cells from damage caused by oxidative stress and inflammation.[11][12]

-

Anti-inflammatory and Antioxidant Action: In the context of cardiovascular disease, TMP reduces the expression of pro-inflammatory cytokines like TNF-α and IL-1β and scavenges reactive oxygen species (ROS), thereby mitigating damage in conditions like atherosclerosis and myocardial ischemia-reperfusion injury.[12][18][23]

Therapeutic Applications:

-

Myocardial Ischemia: TMP protects the heart from ischemia-reperfusion injury by reducing apoptosis, inflammation, and oxidative stress, and has been shown to improve cardiac function in rat models.[18][23]

-

Atherosclerosis: By inhibiting vascular smooth muscle cell proliferation, reducing inflammation, and preventing platelet aggregation, TMP shows potential in the management of atherosclerosis.[10][12]

Part 2: Broader Biological Activities of Alkylpyrazines

While TMP is the most studied, other alkylpyrazine derivatives exhibit important biological activities, particularly in antimicrobial applications and chemical ecology.

Antimicrobial Activity

Various pyrazine derivatives have demonstrated significant antimicrobial properties, making them attractive as potential food preservatives and therapeutic agents.[3][24]

-

Antibacterial and Antifungal Effects: Studies have shown that pyrazine-2-carboxylic acid derivatives and triazolo[4,3-a]pyrazine derivatives exhibit good activity against a range of clinical isolates, including E. coli, S. aureus, and C. albicans.[25][26] Their mechanism is thought to involve the inhibition of essential enzymes like GlcN-6-P synthase.[25]

-

Food Preservation: Alkylpyrazines such as 2-isobutyl-3-methylpyrazine and 5-isobutyl-2,3-dimethylpyrazine have been evaluated as antimicrobial agents to reduce microbial contamination in processed meat products.[27][28] They can substantially inhibit meat-associated bacteria from families like Listeriaceae and Enterobacteriaceae.[28] Given that many alkylpyrazines are already approved as flavoring agents with GRAS (Generally Recognized as Safe) status, their use as preservatives is a promising application.[24][29]

Role in Insect Chemical Communication

In the natural world, alkylpyrazines are potent semiochemicals used by insects for communication.[30][31] They often function as alarm pheromones, released by stressed or injured insects to warn nestmates of danger.[6][7] For example, specific alkylpyrazines have been identified as key components of the alarm pheromone in the little fire ant, Wasmannia auropunctata.[7] Methoxypyrazines, such as 2-isobutyl-3-methoxypyrazine, are used by some insects as warning signals to deter predators and can also play a role in aggregation.[1][32]

Part 3: Methodologies for Evaluating Biological Activity

The validation of alkylpyrazine bioactivity requires robust and reproducible experimental protocols. As a Senior Application Scientist, the emphasis is on self-validating systems where clear positive and negative controls are integral to the experimental design.

Protocol: In Vivo Evaluation of Neuroprotective Effects of TMP in a Parkinson's Disease Model

This protocol describes a standard workflow to assess the neuroprotective efficacy of an alkylpyrazine using the MPTP-induced rat model of Parkinson's Disease.

Objective: To determine if TMP can prevent MPTP-induced dopaminergic neuron loss and motor deficits.

Causality: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, chemically replicating the primary pathology of Parkinson's disease.[15] Observing a mitigation of this damage and its functional consequences (motor deficits) following TMP treatment provides strong evidence of a neuroprotective effect.

Step-by-Step Methodology:

-

Animal Model & Grouping:

-

Use adult male Sprague-Dawley rats (250-300g). House them under standard conditions with a 12h light/dark cycle and ad libitum access to food and water.

-

Acclimatize animals for at least one week before the experiment.

-

Randomly divide rats into four groups (n=10 per group):

-

Control Group: Receives saline injections only.

-

MPTP Group: Receives MPTP to induce Parkinson's-like symptoms.

-

TMP Treatment Group: Receives TMP prior to MPTP administration.

-

Vehicle Group: Receives the vehicle for TMP (e.g., saline) prior to MPTP. This controls for any effect of the injection vehicle itself.

-

-

-

Drug Administration:

-

TMP Pre-treatment: Administer TMP (e.g., 50 mg/kg, intraperitoneally) to the Treatment Group once daily for 7 consecutive days. The rationale for pre-treatment is to assess a protective effect, ensuring the compound is bioavailable when the insult occurs.

-

MPTP Induction: On the 8th day, 1 hour after the final TMP or vehicle injection, administer MPTP (30 mg/kg, intraperitoneally) to the MPTP, TMP Treatment, and Vehicle groups. The Control group receives a saline injection. Repeat MPTP administration for 5 consecutive days.

-

-

Behavioral Assessment (Functional Outcome):

-

Seven days after the final MPTP injection, perform locomotor activity tests (e.g., open field test, rotarod test).

-

Rationale: These tests provide a quantitative measure of motor coordination and activity. A neuroprotective agent should significantly improve the performance of the TMP Treatment group compared to the MPTP group.

-

-

Neurochemical and Histological Analysis (Cellular Outcome):

-

Following behavioral tests, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

-

Harvest the brains and prepare sections of the substantia nigra and striatum.

-

Nissl Staining: Stain sections to visualize and count the number of surviving neurons in the substantia nigra. A significant increase in neuron count in the TMP group vs. the MPTP group indicates neuronal protection.[16]

-

Immunohistochemistry: Use antibodies against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to specifically identify and quantify dopaminergic neurons.

-

HPLC Analysis: In a separate cohort of animals, analyze striatal tissue via High-Performance Liquid Chromatography (HPLC) to measure the levels of dopamine and its metabolites (e.g., DOPAC). Protection should be reflected by higher dopamine levels in the TMP-treated animals compared to the MPTP group.[15]

-

Data Presentation:

| Group | Locomotor Score (Arbitrary Units) | Surviving Neurons (Count) | Striatal Dopamine (ng/mg tissue) |

| Control | 100 ± 8 | 5000 ± 250 | 15.0 ± 1.2 |

| MPTP | 35 ± 6 | 2100 ± 300 | 5.2 ± 0.8 |

| TMP + MPTP | 75 ± 7 | 4200 ± 280 | 11.5 ± 1.1 |

| Vehicle + MPTP | 38 ± 5 | 2250 ± 310 | 5.5 ± 0.9 |

| Hypothetical data for illustration purposes. |

Protocol: In Vitro Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol uses the microbroth dilution method to quantify the antimicrobial efficacy of a novel pyrazine derivative.

Objective: To determine the lowest concentration of a pyrazine derivative that visibly inhibits the growth of a specific microorganism.

Causality: This assay directly links the concentration of the compound to the inhibition of microbial growth, providing a quantitative and standardized measure of antimicrobial potency.

Step-by-Step Methodology:

-

Preparation of Materials:

-

Test Compound: Prepare a stock solution of the alkylpyrazine derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1024 µg/mL).

-

Microorganism: Prepare a fresh overnight culture of the test bacteria (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Use a standard antibiotic (e.g., Ampicillin) as a positive control and the solvent (DMSO) as a negative control.

-

-

Assay Setup (96-well plate):

-

Add 100 µL of sterile broth to wells 2 through 12 of a microtiter plate row.

-

Add 200 µL of the stock compound solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient.

-

Well 11 serves as the growth control (broth + inoculum, no compound).

-

Well 12 serves as the sterility control (broth only).

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading Results:

-

After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.

-

The MIC is the lowest concentration of the alkylpyrazine at which no visible growth is observed.[26]

-

Part 4: Future Perspectives and Drug Development

The diverse biological activities of alkylpyrazines make them a highly attractive scaffold for drug development. While TMP itself has been used clinically, particularly in China, for cardiovascular and cerebrovascular diseases, there are challenges to overcome, such as low bioavailability.[10][12]

Future research is focused on:

-

Synthesis of Novel Derivatives: Medicinal chemists are actively creating new pyrazine derivatives to enhance potency and specificity.[9][19][20] For example, the creation of Tetramethylpyrazine Nitrone (TBN) by adding a free-radical scavenging moiety significantly boosted its neuroprotective capabilities in preclinical models.[19]

-

Elucidating Mechanisms of Action: While pathways like PI3K/Akt and Nrf2 have been implicated, a deeper understanding of the direct molecular targets of alkylpyrazines is needed. Recent work identified the ion channel KCNK2 (TREK-1) as a potential target for TMP's neuroprotective effects under hypoxia.[13]

-

Expanding Therapeutic Applications: The anti-inflammatory and antioxidant properties of pyrazines suggest their potential use in a wider range of diseases, including chronic kidney disease, diabetes, and even some cancers.[10][14][22]

Conclusion

Alkylpyrazines represent a fascinating class of compounds that bridge the gap between natural products, food chemistry, and modern pharmacology. Led by the extensively researched tetramethylpyrazine, these molecules have demonstrated potent, multi-target biological activities, including robust neuroprotective, cardiovascular, anti-inflammatory, and antimicrobial effects. Their mechanisms of action, centered on mitigating oxidative stress, apoptosis, and inflammation, address core pathologies of many debilitating diseases. For drug development professionals, the alkylpyrazine scaffold offers a validated starting point for the synthesis of novel therapeutics with improved pharmacological profiles. As research continues to uncover new molecular targets and applications, the journey of alkylpyrazines from a flavor component to a frontline therapeutic agent holds immense promise.

References

- Tetramethylpyrazine exerts neuroprotective effects in a mouse model of acute hypobaric hypoxia - Frontiers. (URL: )

-

Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PMC - PubMed Central. (URL: [Link])

-

The Neuroprotective Effect of Tetramethylpyrazine Against Contusive Spinal Cord Injury by Activating PGC-1α in Rats - PMC - PubMed Central. (URL: [Link])

-

Research progress on the pharmacy of tetramethylpyrazine and its pharmacological activity in cardiovascular and cerebrovascular diseases - Oxford Academic. (URL: [Link])

-

Tetramethylpyrazine: A review on its mechanisms and functions - ResearchGate. (URL: [Link])

-

Tetramethylpyrazine: An Active Ingredient of Chinese Herbal Medicine With Therapeutic Potential in Acute Kidney Injury and Renal Fibrosis - Frontiers. (URL: [Link])

-

Tetramethylpyrazine nitrone: a multifaceted neuroprotective agent in neurodegenerative disorders - PubMed. (URL: [Link])

-

Tetramethylpyrazine: A review on its mechanisms and functions - PubMed. (URL: [Link])

-

Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson's disease models through activating the MEF2-PGC1α and BDNF/CREB pathways - PubMed. (URL: [Link])

-

Neuroprotective Effects of Tetramethylpyrazine against Dopaminergic Neuron Injury in a Rat Model of Parkinson's Disease Induced by MPTP - International Journal of Biological Sciences. (URL: [Link])

-

The Therapeutic Effects of Ligustrazine in Combination with Other Drugs in Cardiovascular Diseases - Scilight Press. (URL: [Link])

-

The Therapeutic Effects of Ligustrazine in Combination with Other Drugs in Cardiovascular Diseases. (URL: [Link])

-

Ligustrazine Attenuates Myocardial Injury Induced by Coronary Microembolization in Rats by Activating the PI3K/Akt Pathway - PMC - NIH. (URL: [Link])

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (URL: [Link])

-

The protective effects of ligustrazine on ischemia-reperfusion and DPPH free radical-induced myocardial injury in isolated rat hearts - PubMed. (URL: [Link])

-

Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. (URL: [Link])

-

CHEMICAL COMMUNICATION IN INSECT COMMUNITIES: A GUIDE TO INSECT PHEROMONES WITH SPECIAL EMPHASIS ON SOCIAL INSECTS. (URL: [Link])

-

Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents | Semantic Scholar. (URL: [Link])

-

A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties - PubMed. (URL: [Link])

-

Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC. (URL: [Link])

-

Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - ResearchGate. (URL: [Link])

-

First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products | Semantic Scholar. (URL: [Link])

-

The Therapeutic Effects of Ligustrazine in Combination with Other Drugs in Cardiovascular Diseases - ResearchGate. (URL: [Link])

-

Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - MDPI. (URL: [Link])

-

Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products - MDPI. (URL: [Link])

-

A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties - ResearchGate. (URL: [Link])

-

DEVELOPMENT OF PYRAZINE-CONTAINING HYBRIDS WITH ANTI-INFLAMMATORY POTENTIAL - IEASRJ. (URL: [Link])

-

First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products - PubMed. (URL: [Link])

-

(PDF) Biological roles of pyrazines in insect chemical communication - ResearchGate. (URL: [Link])

-

Alkyl pyrazine synthesis via an open heated bath with variable sugars, ammonia, and various amino acids - PubMed. (URL: [Link])

-

Alkylpyrazines: Alarm pheromone components of the little fire ant, Wasmannia auropunctata (Roger) (Hymenoptera, Formicidae) - ResearchGate. (URL: [Link])

-

Threshold-Based Structure−Activity Relationships of Pyrazines with Bell-Pepper Flavor | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (URL: [Link])

-

Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC. (URL: [Link])

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

-

Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

-

Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - NIH. (URL: [Link])

-

Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity - Oriental Journal of Chemistry. (URL: [Link])

-

Chemical Communication in Insects: New Advances in Integrated Pest Management Strategies - PMC - PubMed Central. (URL: [Link])

-

Alkylpyrazine - Wikipedia. (URL: [Link])

-

Chemical communication in insects - Wikipedia. (URL: [Link])

-

An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - ASM Journals. (URL: [Link])

-

Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkylpyrazine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. campus.murraystate.edu [campus.murraystate.edu]

- 7. researchgate.net [researchgate.net]

- 8. ieasrj.com [ieasrj.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Frontiers | Tetramethylpyrazine exerts neuroprotective effects in a mouse model of acute hypobaric hypoxia [frontiersin.org]

- 14. Tetramethylpyrazine: A review on its mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective Effects of Tetramethylpyrazine against Dopaminergic Neuron Injury in a Rat Model of Parkinson's Disease Induced by MPTP [ijbs.com]

- 16. The Neuroprotective Effect of Tetramethylpyrazine Against Contusive Spinal Cord Injury by Activating PGC-1α in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. media.sciltp.com [media.sciltp.com]

- 18. Ligustrazine Attenuates Myocardial Injury Induced by Coronary Microembolization in Rats by Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tetramethylpyrazine nitrone: a multifaceted neuroprotective agent in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson's disease models through activating the MEF2-PGC1α and BDNF/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Therapeutic Effects of Ligustrazine in Combination with Other Drugs in Cardiovascular Diseases [sciltp.com]

- 22. Frontiers | Tetramethylpyrazine: An Active Ingredient of Chinese Herbal Medicine With Therapeutic Potential in Acute Kidney Injury and Renal Fibrosis [frontiersin.org]

- 23. The protective effects of ligustrazine on ischemia-reperfusion and DPPH free radical-induced myocardial injury in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. rjpbcs.com [rjpbcs.com]

- 26. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]

- 27. First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products | Semantic Scholar [semanticscholar.org]

- 28. First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Chemical communication in insects - Wikipedia [en.wikipedia.org]

- 32. Chemical Communication in Insects: New Advances in Integrated Pest Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Isolation of Pyrazine Derivatives: From Synthesis to Spectroscopic Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals